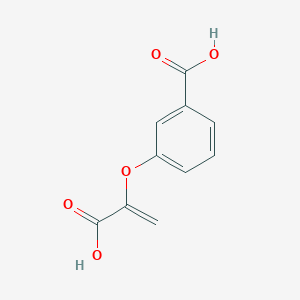

3-(1-Carboxyvinyloxy)benzoic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(1-carboxyethenoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O5/c1-6(9(11)12)15-8-4-2-3-7(5-8)10(13)14/h2-5H,1H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGVAHYJMDVROLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C(=O)O)OC1=CC=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30635905 | |

| Record name | 3-[(1-Carboxyethenyl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16929-37-6 | |

| Record name | 3-[(1-Carboxyethenyl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-(1-Carboxyvinyloxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 3-(1-carboxyvinyloxy)benzoic acid. It is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development. This document compiles available data on the compound's structure, physical and chemical properties, spectroscopic characteristics, and biological activity. While experimental data for some properties of this specific molecule are limited in publicly accessible literature, this guide also draws upon the known characteristics of related benzoic acid derivatives to provide a predictive context. Methodologies for the determination of key chemical properties and illustrative pathways for its synthesis and potential reactions are also discussed.

Introduction

This compound, a dicarboxylic acid featuring a benzoic acid core substituted with a carboxyvinyloxy group at the meta-position, is a molecule of interest in chemical and biological research.[1] Its structural relationship to chorismic acid, a key intermediate in the biosynthesis of aromatic amino acids in plants and microorganisms, suggests its potential as a modulator of biochemical pathways.[2] Notably, it has been identified as an inhibitor of enzymes such as Mycobacterium tuberculosis salicylate (B1505791) synthase (MbtI) and Serratia marcescens arginine synthase (AS), indicating its potential antibacterial activity.[1] This guide aims to consolidate the current knowledge of its chemical properties to facilitate further research and application.

Chemical Identity

A clear understanding of the chemical identity of this compound is fundamental for its study.

| Identifier | Value |

| IUPAC Name | 3-(1-carboxyethenoxy)benzoic acid[3] |

| Synonyms | 3-[(1-Carboxyvinyl)oxy]benzoic acid, Deoxydehydrochorismic acid[3] |

| CAS Number | 16929-37-6[3] |

| Molecular Formula | C₁₀H₈O₅[3] |

| Molecular Weight | 208.17 g/mol [3] |

| Canonical SMILES | C=C(C(=O)O)OC1=CC=CC(=C1)C(=O)O[3] |

| InChI Key | HGVAHYJMDVROLE-UHFFFAOYSA-N[3] |

Physicochemical Properties

The physicochemical properties of a compound are critical in determining its behavior in various systems, including biological environments. While experimental data for this compound is not widely available, computed properties from reliable sources and data from analogous compounds provide valuable insights.

Physical State and Appearance

Based on the general properties of benzoic acid and its derivatives, this compound is expected to be a white to off-white crystalline solid at room temperature.[4]

Melting and Boiling Points

Experimental melting and boiling points for this compound are not readily found in the surveyed literature. For context, benzoic acid has a melting point of approximately 122.4 °C and a boiling point of 249.2 °C.[5][6] The presence of the additional carboxyvinyloxy group would likely increase the melting point due to the potential for stronger intermolecular interactions, including hydrogen bonding.

Solubility

The solubility of this compound is predicted to be low in nonpolar organic solvents and slightly soluble in water. Its solubility in water is expected to increase with temperature and in alkaline solutions due to the deprotonation of the carboxylic acid groups to form more soluble carboxylate salts.[7] It is anticipated to be soluble in polar organic solvents such as ethanol, methanol, acetone, and dimethyl sulfoxide (B87167) (DMSO).[8][9]

Table of Predicted Solubilities:

| Solvent | Predicted Solubility | Rationale/Reference Compound Behavior |

| Water | Slightly soluble, increases with pH and temperature | Benzoic acid has low water solubility which increases with temperature.[7] |

| Ethanol | Soluble | Benzoic acid is soluble in ethanol.[4] |

| Methanol | Soluble | Benzoic acid is soluble in methanol. |

| Acetone | Soluble | Benzoic acid is soluble in acetone.[4] |

| Diethyl Ether | Soluble | Benzoic acid is soluble in ether.[4] |

| Chloroform | Slightly soluble | Benzoic acid has moderate solubility in chloroform.[4] |

| Hexane | Insoluble | Benzoic acid is poorly soluble in nonpolar solvents.[8] |

| DMSO | Soluble | Many carboxylic acids are soluble in DMSO. |

Acidity (pKa)

As a dicarboxylic acid, this compound has two pKa values. The pKa of the benzoic acid proton is expected to be slightly lower than that of benzoic acid itself (pKa ≈ 4.2) due to the electron-withdrawing nature of the vinyloxy substituent.[10] The pKa of the acrylic acid proton is likely to be in a similar range. Experimental determination is necessary for precise values.

Experimental Protocol: Potentiometric Titration for pKa Determination [3]

-

Preparation of the Analyte Solution: Accurately weigh a sample of this compound and dissolve it in a suitable solvent, typically a mixture of water and an organic solvent like acetonitrile (B52724) to ensure solubility.[3]

-

Titration Setup: Use a calibrated pH meter with a glass electrode and a micro-burette containing a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Titration Procedure: Titrate the analyte solution with the base, recording the pH value after each addition of titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. For a dicarboxylic acid, two inflection points will be observed.

Lipophilicity (logP)

The partition coefficient (logP) is a measure of a compound's lipophilicity. The computed XLogP3 value for this compound is 1.6, suggesting a moderate level of lipophilicity.[11]

Spectroscopic Properties

Spectroscopic data is essential for the structural elucidation and identification of this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR data for this compound is not available in the searched literature, a predicted spectrum can be inferred from the analysis of similar structures.

Predicted ¹H NMR Spectral Data:

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Vinylic CH₂ | 5.0 - 6.0 | Doublet of doublets | |

| Aromatic CH | 7.2 - 8.2 | Multiplets | Complex splitting pattern expected for a 1,3-disubstituted benzene (B151609) ring. |

| Carboxylic Acid OH | 10.0 - 13.0 | Broad singlet | Chemical shift can vary with concentration and solvent. |

Predicted ¹³C NMR Spectral Data:

| Carbon | Predicted Chemical Shift (ppm) |

| Vinylic CH₂ | ~100 |

| Vinylic C-O | ~155 |

| Aromatic CH | 115 - 135 |

| Aromatic C-COOH | ~130 |

| Aromatic C-O | ~158 |

| Benzoic C=O | ~168 |

| Vinylic C=O | ~165 |

Experimental Protocol: NMR Spectroscopy [1]

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. While a specific spectrum is not available, a vapor phase IR spectrum has been reported to exist.[3]

Predicted IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic Acid) | 3300 - 2500 | Broad |

| C-H stretch (Aromatic) | 3100 - 3000 | Medium |

| C=O stretch (Carboxylic Acid) | 1710 - 1680 | Strong |

| C=C stretch (Aromatic) | 1600 - 1450 | Medium |

| C-O stretch (Ether) | 1250 - 1000 | Strong |

| O-H bend (Carboxylic Acid) | 960 - 900 | Broad |

Experimental Protocol: FT-IR Spectroscopy [12]

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify and assign the characteristic absorption bands to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. A precursor ion [M+NH₄]⁺ with an m/z of 226.070999 has been reported in an LC-MS analysis using ESI-QFT.[1]

Predicted Fragmentation Pathways:

-

Loss of H₂O (18 Da): From the carboxylic acid groups.

-

Loss of CO₂ (44 Da): Decarboxylation of the carboxylic acid groups.[13]

-

Loss of COOH (45 Da): Cleavage of the carboxylic acid group.

-

Cleavage of the ether bond.

Experimental Protocol: LC-MS Analysis [13]

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Chromatographic Separation: Inject the sample into a liquid chromatography system equipped with a suitable column (e.g., C18) to separate the analyte from any impurities. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile), both containing a small amount of acid (e.g., 0.1% formic acid), is typically used.

-

Mass Spectrometric Detection: The eluent from the LC is introduced into the mass spectrometer. Data can be acquired in both positive and negative ionization modes to observe the protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions and their fragments.

Synthesis and Reactivity

Understanding the synthesis and reactivity of this compound is crucial for its application and further modification.

Synthesis

A plausible synthetic route to this compound involves the Williamson ether synthesis.

Illustrative Synthetic Pathway:

Caption: Illustrative synthetic pathway to this compound.

Experimental Protocol: Williamson Ether Synthesis (Hypothetical)

-

Deprotonation: Dissolve 3-hydroxybenzoic acid in a suitable solvent (e.g., DMF) and treat it with a base (e.g., sodium hydride) to form the corresponding phenoxide.

-

Nucleophilic Attack: Add a suitable electrophile, such as a 2-halopropenoic acid derivative (e.g., ethyl 2-bromopropenoate), to the reaction mixture.

-

Hydrolysis: After the ether formation is complete, hydrolyze the ester group under acidic or basic conditions to yield the final dicarboxylic acid product.

-

Purification: Purify the product by recrystallization or column chromatography.

Reactivity

The reactivity of this compound is dictated by its functional groups: two carboxylic acids, an aromatic ring, a vinylic double bond, and an ether linkage.

Potential Reactions:

-

Esterification: Both carboxylic acid groups can be esterified by reacting with an alcohol under acidic conditions.

-

Amide Formation: Reaction with amines in the presence of a coupling agent will form amides.

-

Electrophilic Aromatic Substitution: The aromatic ring can undergo reactions such as nitration, halogenation, and sulfonation. The existing substituents will direct incoming electrophiles primarily to the positions ortho and para to the activating ether group, and meta to the deactivating carboxylic acid group.

-

Reactions of the Double Bond: The vinylic double bond can undergo addition reactions, such as hydrogenation or halogenation.

-

Ether Cleavage: The ether bond can be cleaved under harsh acidic conditions (e.g., with HBr or HI).

Logical Relationship of Reactivity:

Caption: Functional groups and potential reactions of the target molecule.

Biological Activity and Applications

This compound has demonstrated notable biological activity. It is an inhibitor of Mycobacterium tuberculosis salicylate synthase (MbtI) and Serratia marcescens arginine synthase (AS), with reported Ki values of 500 µM and 3.2 µM, respectively.[1] This inhibitory action suggests its potential as an antibacterial agent, particularly for anti-infective research.[1] Its natural occurrence in Streptomyces species, known producers of bioactive compounds, further supports its potential biological relevance.[11]

Signaling Pathway Inhibition (Hypothetical):

Caption: Inhibition of the MbtI pathway by the target molecule.

Conclusion

This compound is a molecule with interesting structural features and demonstrated biological activity. While a complete experimental characterization of its chemical properties is not yet available in the public domain, this technical guide has compiled the existing data and provided a predictive framework based on related compounds. Further experimental investigation into its physical properties, spectroscopic characteristics, and reactivity is warranted to fully unlock its potential in drug discovery and other scientific disciplines.

References

- 1. rsc.org [rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. asianpubs.org [asianpubs.org]

- 4. Benzoic Acid | C6H5COOH | CID 243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Melting point standard 121-123°C analytical standard Benzoic acid [sigmaaldrich.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. NP-MRD: 13C NMR Spectrum (1D, 15.09 MHz, DMSO-d6, experimental) (NP0001315) [np-mrd.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. geo.fu-berlin.de [geo.fu-berlin.de]

- 11. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 12. proprep.com [proprep.com]

- 13. scispace.com [scispace.com]

In-depth Technical Guide: 3-(1-Carboxyvinyloxy)benzoic acid (CAS 16929-37-6)

Notice: Due to the limited availability of published research on 3-(1-Carboxyvinyloxy)benzoic acid (CAS 16929-37-6) in the public domain, a comprehensive technical guide that includes detailed experimental protocols and signaling pathways, as requested, cannot be fully compiled at this time. The following information represents the extent of data retrievable from scientific and chemical databases.

Chemical Identity and Properties

This compound is a dicarboxylic acid also known by the synonyms 3-(1-carboxyethenoxy)benzoic acid and deoxydehydrochorismic acid.[1] It is structurally characterized by a benzoic acid core with a (1-carboxyvinyl)oxy group attached at the meta-position.[1] This compound has been identified in natural sources, specifically within Streptomyces species, suggesting a potential role in bacterial secondary metabolism.[1][2]

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 16929-37-6 | [2][3][4][5] |

| Molecular Formula | C₁₀H₈O₅ | [1][3][5] |

| Molecular Weight | 208.17 g/mol | [1][3] |

| IUPAC Name | 3-(1-carboxyethenoxy)benzoic acid | [1] |

| SMILES | C=C(C(=O)O)OC1=CC=CC(=C1)C(=O)O | [1] |

| InChI Key | HGVAHYJMDVROLE-UHFFFAOYSA-N | [1] |

Biological Activity and Mechanism of Action

The primary documented biological activity of this compound is its role as an enzyme inhibitor. It has demonstrated inhibitory effects against key enzymes in bacterial metabolic pathways, indicating potential antibacterial applications.[4]

Known Molecular Targets

Research has identified two specific bacterial enzymes that are inhibited by this compound:

-

MbtI (Salicylate Synthase) from Mycobacterium tuberculosis : This enzyme is crucial for the biosynthesis of mycobactin, the primary iron-chelating siderophore of M. tuberculosis. Inhibition of MbtI disrupts iron acquisition, which is essential for the bacterium's survival and pathogenesis.

-

Arginine Synthase (AS) from Serratia marcescens : This enzyme is involved in the arginine biosynthesis pathway.

The inhibition of these enzymes suggests that this compound has potential as an antibacterial agent, particularly in the context of anti-infective research.[4]

Quantitative Inhibition Data

The following table summarizes the known inhibition constants (Kᵢ) for the compound against its molecular targets.

Table 2: Enzyme Inhibition Data

| Target Enzyme | Organism | Kᵢ Value (µM) |

| MbtI (Salicylate Synthase) | Mycobacterium tuberculosis | 500 |

| Arginine Synthase (AS) | Serratia marcescens | 3.2 |

| [Source: MedChemExpress][4] |

Experimental Protocols and Methodologies

A thorough review of the available scientific literature did not yield specific, detailed experimental protocols for assays involving this compound. While its inhibitory activity is reported, the precise methodologies used to determine the Kᵢ values listed above are not publicly documented.

For general reference, a high-level conceptual workflow for determining enzyme inhibition is provided below. Note: This is a generalized diagram and does not represent a specific published protocol for the title compound.

Figure 1. Generalized workflow for an enzyme inhibition assay.

Signaling Pathways

There is currently no information available in the scientific literature describing the involvement of this compound in any cellular signaling pathways. Its known mechanism of action is confined to the direct inhibition of specific bacterial enzymes.

Conclusion and Future Directions

This compound (CAS 16929-37-6) is a known inhibitor of bacterial enzymes MbtI and Arginine Synthase.[4] This activity presents a foundation for potential applications in antibacterial drug development. However, the scarcity of publicly available data severely limits a deeper understanding of its therapeutic potential.

Future research is necessary to:

-

Elucidate and publish the specific experimental conditions for its synthesis and biological evaluation.

-

Determine its efficacy against a broader range of pathogenic bacteria (e.g., Minimum Inhibitory Concentration studies).

-

Investigate its mechanism of action beyond direct enzyme inhibition, including any potential effects on cellular signaling.

-

Conduct pharmacokinetic (ADME) and toxicological studies to assess its viability as a drug candidate.

Without such data, this compound remains a compound of academic interest with an underexplored translational potential.

References

An In-depth Technical Guide to the Molecular Structure and Properties of 3-(1-Carboxyvinyloxy)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1-Carboxyvinyloxy)benzoic acid, also known by its IUPAC name 3-(1-carboxyethenoxy)benzoic acid, is a dicarboxylic acid featuring a benzoic acid core substituted at the meta-position with a (1-carboxyvinyl)oxy group. This compound is of significant interest to the scientific community, particularly in the field of anti-infective research, due to its inhibitory activity against key bacterial enzymes. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and known biological activities, supported by available experimental data and protocols.

Molecular Structure and Identification

The molecular structure of this compound consists of a benzene (B151609) ring with two carboxylic acid functional groups. One is directly attached to the ring at position 1, and the other is part of a vinyloxy substituent at position 3. The presence of these functional groups classifies it as a member of the benzoic acids, a dicarboxylic acid, an aromatic ether, and an enol ether[1].

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| IUPAC Name | 3-(1-carboxyethenoxy)benzoic acid[1] |

| Synonyms | 3-[(1-Carboxyvinyl)oxy]benzoic acid, 3-((1-carboxyvinyl)oxy)benzoic acid, Deoxydehydrochorismic acid[1] |

| CAS Number | 16929-37-6[1] |

| Molecular Formula | C₁₀H₈O₅[1] |

| Molecular Weight | 208.17 g/mol [1] |

| Canonical SMILES | C=C(C(=O)O)OC1=CC=CC(=C1)C(=O)O |

| InChI Key | HGVAHYJMDVROLE-UHFFFAOYSA-N |

Physicochemical and Spectral Data

Table 2: Computed Physicochemical Properties

| Property | Value |

|---|---|

| XLogP3 | 1.6 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 4 |

| Exact Mass | 208.03717335 g/mol |

| Topological Polar Surface Area | 83.8 Ų |

Data sourced from PubChem.

Table 3: Experimental Mass Spectrometry Data

| Technique | Ionization Mode | Precursor Ion (m/z) | Fragmentation Ions (m/z) |

|---|

| LC-MS | Positive (ESI-QFT) | [M+NH₄]⁺: 226.0709991455078[2] | 61.010922, 70.957987, 132.958347, 148.971964, 153.959451[2] |

Note: While GC-MS and vapor phase IR spectra are indicated as available in databases, specific data points were not accessible.

Table 4: Comparative Spectral Data of Benzoic Acid

| Spectral Data | Characteristic Peaks |

|---|---|

| ¹H NMR (CDCl₃, 400 MHz) | δ 11.67 (s, 1H, COOH), 8.20 (d, J = 7.2 Hz, 2H, Ar-H), 7.68 (t, J = 7.4 Hz, 1H, Ar-H), 7.53 (t, J = 7.9 Hz, 2H, Ar-H)[3] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 172.60 (C=O), 133.89, 130.28, 129.39, 128.55 (Ar-C)[3][4] |

| IR (KBr) | ~3000 cm⁻¹ (broad, O-H stretch), 1680-1700 cm⁻¹ (C=O stretch), 1320-1210 cm⁻¹ (C-O stretch), 960-900 cm⁻¹ (O-H bend) |

This data for the parent compound, benzoic acid, is provided for comparative purposes due to the lack of specific experimental NMR and full IR data for this compound.

Biological Activity and Inhibition

This compound has been identified as an inhibitor of key enzymes in microbial metabolic pathways, highlighting its potential as an antibacterial agent.

Table 5: Enzyme Inhibition Data

| Target Enzyme | Organism | Inhibition Constant (Ki) |

|---|---|---|

| MbtI (Salicylate Synthase) | Mycobacterium tuberculosis | 500 µM |

| Arginine Synthase (AS) | Serratia marcescens | 3.2 µM |

Signaling Pathway Context

This compound is structurally related to chorismic acid, a key intermediate in the shikimate pathway. This pathway is essential for the biosynthesis of aromatic amino acids and other important compounds in bacteria, fungi, and plants, but is absent in mammals, making it an attractive target for antimicrobial drug development. MbtI, one of the targets of this compound, is a salicylate (B1505791) synthase that converts chorismate to salicylate, the precursor for the iron-chelating siderophores (mycobactins) essential for the survival of Mycobacterium tuberculosis[5][6]. The inhibition of MbtI disrupts this crucial pathway.

Experimental Protocols

Synthesis of Benzoic Acid Derivatives (General Protocol)

Materials:

-

3-iodobenzoic acid

-

Benzeneboronic acid

-

Sodium hydroxide (B78521) (NaOH)

-

Palladium(II) chloride (PdCl₂)

-

Water

-

tert-Butyl methyl ether

-

Hydrochloric acid (HCl)

-

Sodium sulfate

-

Nitrogen gas supply

-

Two-neck flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

-

A solution of sodium hydroxide (40.0 mmol) in 40 mL of water is prepared in a 100 mL two-neck flask equipped with a magnetic stir bar and under a nitrogen atmosphere.

-

To this solution, 3-iodobenzoic acid (10.0 mmol) is added with stirring at room temperature.

-

Benzeneboronic acid (11.0 mmol) and palladium(II) chloride (0.100 mmol) are then added to the mixture.

-

The reaction mixture is stirred for 10 minutes.

-

The mixture is filtered, and the filtrate is diluted with 250 mL of water.

-

The solution is acidified with concentrated hydrochloric acid, leading to the precipitation of the product.

-

The solid is filtered and redissolved in approximately 100 mL of tert-butyl methyl ether.

-

The ether solution is filtered over silica (B1680970) gel, washed with water in a separatory funnel, and dried over sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crystalline product[7].

Note: This is a general procedure and would require significant modification for the synthesis of this compound, likely involving a Williamson ether synthesis or a related coupling reaction between a 3-hydroxybenzoate derivative and a pyruvate (B1213749) derivative.

MbtI Inhibition Assay (Fluorescence-Based)

This protocol describes a high-throughput assay to screen for inhibitors of Mycobacterium tuberculosis salicylate synthase (MbtI) by monitoring the fluorescence of the product, salicylic (B10762653) acid.

Materials:

-

Recombinant MbtI enzyme

-

Chorismate (substrate)

-

Magnesium chloride (MgCl₂)

-

HEPES buffer (pH 7.5)

-

This compound (or other test compounds)

-

DMSO

-

Fluorescence microplate reader (Excitation: 305 nm, Emission: 410 nm)

-

384-well plates

Procedure:

-

Assay Buffer Preparation: Prepare a buffer solution of 20 mM HEPES with 10 mM MgCl₂, adjusted to pH 7.5.

-

Reagent Preparation:

-

Prepare a stock solution of chorismate in the assay buffer.

-

Prepare a stock solution of MbtI in the assay buffer.

-

Dissolve test compounds, including this compound, in DMSO to create stock solutions.

-

-

Assay Setup:

-

To each well of a 384-well plate, add the test compound at the desired final concentration (typically in a range to determine IC₅₀ values). Include control wells with DMSO only (no inhibitor).

-

Add the MbtI enzyme to each well.

-

Initiate the reaction by adding the chorismate substrate.

-

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Fluorescence Measurement: Measure the fluorescence intensity in each well using a microplate reader with an excitation wavelength of 305 nm and an emission wavelength of 410 nm[2].

-

Data Analysis: The percentage of inhibition is calculated by comparing the fluorescence of the wells with the test compound to the control wells. IC₅₀ values can then be determined by plotting inhibition versus compound concentration.

Molecular Visualization

The following diagram, generated using DOT language, illustrates the 2D molecular structure of this compound.

Conclusion

This compound is a molecule with demonstrated inhibitory activity against bacterial enzymes crucial for pathogenesis, making it a compound of interest for further investigation in drug development. While a complete experimental characterization is not yet publicly available, the existing data on its mass spectrometry and its inhibitory constants provide a solid foundation for future research. The provided protocols for related compound synthesis and enzyme inhibition assays offer a starting point for researchers aiming to explore this and similar molecules. Further studies to obtain comprehensive NMR and IR spectral data, as well as to elucidate its specific interactions with target enzymes and its effects on cellular signaling pathways, are warranted.

References

- 1. 3-((1-Carboxyvinyl)oxy)benzoic acid | C10H8O5 | CID 23844017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The Structure of MbtI from Mycobacterium tuberculosis, the First Enzyme in the Biosynthesis of the Siderophore Mycobactin, Reveals It To Be a Salicylate Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Benzoic acid(65-85-0) 13C NMR spectrum [chemicalbook.com]

- 5. Synthesis of Transition-State Inhibitors of Chorismate Utilizing Enzymes from Bromobenzene cis-1,2-Dihydrodiol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure and mechanism of MbtI, the salicylate synthase from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of Benzoic Acids from Electrochemically Reduced CO2 Using Heterogeneous Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

3-[(1-Carboxyvinyl)oxy]benzoic acid IUPAC name

An In-depth Technical Guide to 3-(1-carboxyethenoxy)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Nomenclature

The compound with the common name 3-[(1-Carboxyvinyl)oxy]benzoic acid is a dicarboxylic acid featuring a benzoic acid core substituted at the meta-position with a (1-carboxyvinyl)oxy group. According to the standards set by the International Union of Pure and Applied Chemistry (IUPAC), its formal name is 3-(1-carboxyethenoxy)benzoic acid . This compound is also known in the literature as deoxydehydrochorismic acid, highlighting its structural relationship to key biological intermediates.

Chemical Identifiers

A summary of the key chemical identifiers for 3-(1-carboxyethenoxy)benzoic acid is provided in the table below. This data is essential for database searching, compound registration, and procurement.

| Identifier | Value |

| IUPAC Name | 3-(1-carboxyethenoxy)benzoic acid |

| Common Name | 3-[(1-Carboxyvinyl)oxy]benzoic acid |

| Synonym | Deoxydehydrochorismic acid |

| CAS Number | 16929-37-6 |

| Molecular Formula | C₁₀H₈O₅ |

| Molecular Weight | 208.17 g/mol |

| PubChem CID | 23844017 |

| ChEBI ID | CHEBI:77107 |

| Canonical SMILES | C=C(C(=O)O)OC1=CC=CC(=C1)C(=O)O |

| InChI Key | HGVAHYJMDVROLE-UHFFFAOYSA-N |

Biochemical Significance: The Shikimate Pathway

3-(1-carboxyethenoxy)benzoic acid is structurally analogous to chorismic acid, the final product of the seven-enzyme shikimate pathway.[1] This metabolic pathway is of paramount importance as it is responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in bacteria, fungi, and plants.[2] Crucially, the shikimate pathway is absent in mammals, making its enzymes highly attractive targets for the development of non-toxic antimicrobial agents, herbicides, and other therapeutics.

The final step of this pathway is the conversion of 5-enolpyruvylshikimate-3-phosphate (EPSP) to chorismate, a reaction catalyzed by the enzyme chorismate synthase.[2] This transformation involves a 1,4-trans elimination of a phosphate (B84403) group and a proton.[2] Although this is not a net redox reaction, the enzyme uniquely requires a reduced flavin mononucleotide (FMNH₂) as a cofactor for its catalytic activity.[2]

Signaling Pathway: Chorismate Synthase Catalysis

The mechanism of chorismate synthase is a subject of significant interest in enzymology. The diagram below illustrates the key steps in the conversion of EPSP to chorismate, which serves as the precursor for aromatic amino acids and other secondary metabolites.

References

An In-Depth Technical Guide to the Physical Characteristics of 3-(1-Carboxyvinyloxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1-Carboxyvinyloxy)benzoic acid, a dicarboxylic acid, holds significant interest within the scientific community, particularly for its role as an inhibitor of Mycobacterium tuberculosis salicylate (B1505791) synthase (MbtI).[1] MbtI is a key enzyme in the salicylate biosynthesis pathway, which is essential for the production of mycobactins—siderophores crucial for iron acquisition by the bacterium.[2][3][4] The inhibition of this pathway presents a promising therapeutic strategy against tuberculosis. This technical guide provides a comprehensive overview of the known physical characteristics of this compound, detailed experimental protocols for their determination, and a visualization of its relevant biological pathway.

Core Physical and Chemical Properties

| Property | Value / Information | Source |

| IUPAC Name | 3-(1-carboxyethenoxy)benzoic acid | PubChem |

| Synonyms | 3-[(1-Carboxyvinyl)oxy]benzoic acid, Deoxydehydrochorismic acid | PubChem |

| CAS Number | 16929-37-6 | [5] |

| Chemical Formula | C₁₀H₈O₅ | PubChem |

| Molecular Weight | 208.17 g/mol | PubChem |

| Appearance | Assumed to be a solid at room temperature, similar to other benzoic acid derivatives. | General Knowledge |

| Melting Point | Not experimentally determined. For comparison, benzoic acid has a melting point of 122.4 °C and 3-(1-carboxyethyl)benzoic acid melts at 158-160°C.[6][7] | N/A |

| Boiling Point | Not experimentally determined. Benzoic acid has a boiling point of 249.2 °C. Due to the larger size and potential for increased intermolecular forces, the boiling point is expected to be higher than that of benzoic acid.[6] | N/A |

| Solubility | Specific quantitative data is not available. As an aromatic carboxylic acid with an ether linkage, its solubility in water is expected to be low but may increase with temperature and in alkaline solutions due to salt formation. It is likely more soluble in organic solvents such as ethanol, acetone, and DMSO.[6][8] | N/A |

| pKa | Not experimentally determined. Benzoic acid has a pKa of 4.2. The presence of a second carboxylic acid group and the ether linkage would influence the acidity. | [6] |

| XLogP3 | 1.6 | PubChem |

| Topological Polar Surface Area | 83.8 Ų | PubChem |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely published. However, based on its structure, the following characteristic spectral features can be anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show signals corresponding to the vinyl protons, the aromatic protons on the benzene (B151609) ring, and the acidic protons of the two carboxyl groups. The aromatic protons would likely appear as a complex multiplet in the region of 7-8 ppm. The vinyl protons would be expected to appear as singlets or doublets further upfield. The carboxylic acid protons are typically broad singlets at a downfield chemical shift (>10 ppm).

-

¹³C NMR: The spectrum would show distinct signals for the carbon atoms of the carboxylic acid groups, the vinyl group, the aromatic ring, and the ether linkage.

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic absorption bands for the following functional groups:

-

O-H stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.[9][10]

-

C=O stretch (Carboxylic Acid): A strong, sharp band around 1700-1730 cm⁻¹.[9][10]

-

C=C stretch (Aromatic and Vinyl): Bands in the region of 1450-1600 cm⁻¹.[11]

-

C-O stretch (Ether and Carboxylic Acid): Bands in the fingerprint region, typically between 1000-1300 cm⁻¹.[9]

Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the carboxyl groups (as COOH or CO₂) and cleavage of the ether bond.[10]

Experimental Protocols

Detailed experimental protocols for the determination of the physical characteristics of this compound are provided below. These are generalized procedures based on standard laboratory techniques for aromatic carboxylic acids and can be adapted for this specific molecule.

Determination of Melting Point

Principle: The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

A small sample of dry, purified this compound is finely ground using a mortar and pestle.

-

The open end of a capillary tube is pressed into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the end of melting) are recorded. This range represents the melting point.

-

The procedure is repeated at least twice to ensure accuracy.

Determination of Solubility

Principle: Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.

Apparatus:

-

Analytical balance

-

Vials or test tubes with screw caps

-

Constant temperature water bath or shaker

-

Filtration apparatus (e.g., syringe filters)

-

Spectrophotometer or HPLC system for concentration analysis

Procedure (for Water Solubility):

-

An excess amount of this compound is added to a known volume of deionized water in a sealed vial.

-

The vial is placed in a constant temperature water bath and agitated (e.g., using a shaker) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, the suspension is allowed to settle.

-

A sample of the supernatant is carefully withdrawn and filtered through a syringe filter (e.g., 0.22 µm) to remove any undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectrophotometry (if the compound has a chromophore) or High-Performance Liquid Chromatography (HPLC) with a standard calibration curve.

-

The solubility is expressed in units such as g/L or mol/L.

-

This procedure can be repeated at different temperatures to determine the temperature dependence of solubility. A similar procedure can be followed for other solvents.

Biological Activity and Signaling Pathway

This compound is an inhibitor of MbtI, the salicylate synthase from Mycobacterium tuberculosis.[1] MbtI catalyzes the first committed step in the biosynthesis of mycobactins, which are essential for the bacterium's iron uptake and virulence.[2][3][4] The enzyme converts chorismate to salicylate, which then serves as a precursor for mycobactin (B74219) synthesis.[3][12]

The diagram above illustrates the conversion of chorismate to salicylate by the enzyme MbtI. Salicylate is a precursor for the mycobactin biosynthesis pathway, leading to the production of mycobactins which are essential for iron uptake. This compound acts as an inhibitor of MbtI, thereby blocking this critical pathway.

Experimental Workflow for MbtI Inhibition Assay

A common method to assess the inhibitory activity of compounds like this compound on MbtI is a fluorescence-based kinetic assay.

This workflow outlines the key steps in determining the inhibitory effect of this compound on the MbtI enzyme. The assay relies on the fluorescent properties of the product, salicylate, allowing for real-time monitoring of the enzymatic reaction.

Conclusion

This compound is a molecule of significant interest due to its potential as an anti-tubercular agent through the inhibition of MbtI. While its fundamental chemical identity is well-established, a comprehensive experimental characterization of its physical properties is still needed. The protocols and comparative data provided in this guide offer a framework for researchers to conduct these essential measurements. Further investigation into its spectroscopic properties and solubility will be crucial for its development as a potential therapeutic. The visualization of its mechanism of action within the salicylate biosynthesis pathway provides a clear rationale for its continued study in the field of drug discovery.

References

- 1. Inhibitors of the Salicylate Synthase (MbtI) from Mycobacterium tuberculosis Discovered by High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Salicylic Acid Biosynthesis and Metabolism: A Divergent Pathway for Plants and Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure and mechanism of MbtI, the salicylate synthase from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The salicylate-derived mycobactin siderophores of Mycobacterium tuberculosis are essential for growth in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | TargetMol [targetmol.com]

- 6. Benzoic Acid - Structure, Properties, Reactions | Turito [turito.com]

- 7. scribd.com [scribd.com]

- 8. 3-(1-Carboxyethyl)benzoic Acid|Ketoprofen Impurity C [benchchem.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. encyclopedia.pub [encyclopedia.pub]

Unveiling 3-(1-Carboxyvinyloxy)benzoic Acid: A Natural Product with Therapeutic Potential

An In-depth Technical Guide on the Discovery, History, and Scientific Significance of a Promising Bioactive Molecule

Abstract

This technical guide provides a comprehensive overview of 3-(1-Carboxyvinyloxy)benzoic acid, a dicarboxylic acid first identified as a natural product from Streptomyces species. Also known by its synonym deoxydehydrochorismic acid, this compound has garnered scientific interest due to its notable biological activity, particularly as an inhibitor of key bacterial enzymes. This document details the discovery and history of this compound, its physicochemical properties, and its known biological functions, including its inhibitory effects on Mycobacterium tuberculosis salicylate (B1505791) synthase (MbtI) and Serratia marcescens arginine synthase (AS). This guide is intended for researchers, scientists, and drug development professionals interested in the exploration of novel antimicrobial agents and enzyme inhibitors.

Introduction

This compound is an aromatic organic compound characterized by a benzoic acid core substituted with a 1-carboxyvinyloxy group at the meta-position. Its discovery as a secondary metabolite from soil-dwelling Streptomyces bacteria, renowned producers of a vast array of bioactive compounds, has paved the way for investigations into its therapeutic potential. The structural similarity of this molecule to intermediates in crucial biochemical pathways, such as the shikimate pathway, hints at its mechanism of action as a competitive inhibitor of specific enzymes.

Discovery and History

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, formulation, and analysis in a research setting.

| Property | Value | Source |

| IUPAC Name | 3-(1-carboxyethenoxy)benzoic acid | PubChem[1] |

| Synonyms | Deoxydehydrochorismic acid, 3-((1-carboxyvinyl)oxy)benzoic acid | Vulcanchem[3] |

| CAS Number | 16929-37-6 | PubChem[1] |

| Molecular Formula | C₁₀H₈O₅ | PubChem[1] |

| Molecular Weight | 208.17 g/mol | PubChem[1] |

| Appearance | Solid (predicted) | |

| Solubility | Information not available | |

| Melting Point | Information not available |

Table 1: Physicochemical Properties of this compound

Biological Activity and Mechanism of Action

The primary biological significance of this compound lies in its ability to inhibit specific bacterial enzymes, thereby exhibiting antibacterial properties.[4][5][6][7]

Inhibition of MbtI

This compound is an inhibitor of Mycobacterium tuberculosis salicylate synthase (MbtI). MbtI is a crucial enzyme in the biosynthesis of mycobactin, a siderophore essential for iron acquisition by Mycobacterium tuberculosis. Inhibition of this enzyme disrupts the bacterium's ability to thrive, making it a potential target for novel anti-tuberculosis therapies.

Inhibition of Arginine Synthase

The compound also demonstrates inhibitory activity against arginine synthase (AS) from Serratia marcescens. Arginine synthase is involved in the biosynthesis of the amino acid arginine, which is vital for bacterial protein synthesis and overall growth.

Quantitative Inhibition Data

The inhibitory potency of this compound against these enzymes has been quantified and is summarized in Table 2.

| Enzyme Target | Organism | Inhibition Constant (Kᵢ) | Source |

| MbtI (Salicylate Synthase) | Mycobacterium tuberculosis | 500 µM | MedChemExpress[6] |

| AS (Arginine Synthase) | Serratia marcescens | 3.2 µM | MedChemExpress[6] |

Table 2: Quantitative Inhibition Data for this compound

Experimental Protocols

Detailed experimental protocols for the isolation and synthesis of this compound are not extensively documented in readily available literature. However, general methodologies for the isolation of secondary metabolites from Streptomyces can be adapted.

General Isolation Protocol from Streptomyces

A generalized workflow for the isolation of bioactive compounds from Streptomyces is depicted in Figure 1. This process typically involves fermentation, extraction, and chromatographic purification.

Methodology:

-

Fermentation: A pure culture of the selected Streptomyces strain is inoculated into a suitable liquid medium and incubated under optimal conditions (temperature, pH, aeration) to promote the production of secondary metabolites.

-

Extraction: The culture broth is separated from the mycelia by centrifugation or filtration. The supernatant is then extracted with an appropriate organic solvent (e.g., ethyl acetate) to partition the bioactive compounds. The organic phase is collected and concentrated under reduced pressure to yield a crude extract.

-

Purification: The crude extract is subjected to various chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), to separate the individual components. Fractions are collected and analyzed for the presence of the target compound.

-

Structure Elucidation: The structure of the purified compound is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Signaling Pathways and Logical Relationships

Currently, there is no published information detailing specific signaling pathways in which this compound is directly involved. Its mechanism of action is understood primarily through its direct inhibition of bacterial enzymes. The logical relationship of its inhibitory action is straightforward, as depicted in Figure 2.

Conclusion and Future Directions

This compound represents a naturally occurring molecule with demonstrated antibacterial potential through the inhibition of essential bacterial enzymes. Its discovery underscores the importance of continued exploration of microbial metabolites as sources of new therapeutic agents. Future research should focus on several key areas:

-

Total Synthesis: The development of an efficient and scalable total synthesis route would enable the production of larger quantities of the compound for further biological evaluation and the synthesis of structural analogs.

-

Structure-Activity Relationship (SAR) Studies: The synthesis of derivatives of this compound will be crucial to understand the structural features required for potent and selective enzyme inhibition, potentially leading to the development of more effective drug candidates.

-

In Vivo Efficacy: Preclinical studies in animal models of infection are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

-

Broader Antimicrobial Spectrum: Investigations into its activity against a wider range of pathogenic bacteria are warranted to determine the full scope of its antimicrobial potential.

References

- 1. Doxorubicin Overproduction in Streptomyces peucetius: Cloning and Characterization of the dnrU Ketoreductase and dnrV Genes and the doxA Cytochrome P-450 Hydroxylase Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis in Streptomyces sp. NRRL S-1813 and regulation between oxazolomycin A and A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PDBj Mine: Chemie - RDH - 3-[(1-Carboxyvinyl)oxy]benzoic acid - Protein Data Bank Japan [pdbj.org]

- 4. 3-[(1-Carboxyvinyl)oxy]benzoic acid (16929-37-6) for sale [vulcanchem.com]

- 5. 3-((1-Carboxyvinyl)oxy)benzoic acid | C10H8O5 | CID 23844017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - 3-[(1-carboxylatovinyl)oxy]benzoate(2-) (C10H8O5) [pubchemlite.lcsb.uni.lu]

- 7. Total Synthesis of 6-Deoxydihydrokalafungin, a Key Biosynthetic Precursor of Actinorhodin, and Its Epimer - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Central Role of Chorismic Acid in Aromatic Compound Biosynthesis: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide delves into the natural occurrence, biosynthesis, and pivotal role of chorismic acid, a critical branch-point metabolite in the shikimate pathway. The initial query concerned 3-(1-Carboxyvinyloxy)benzoic acid , a compound structurally related to chorismic acid. While literature on the specific natural occurrence of this compound (CAS 16929-3-7) is sparse, it has been reported in Streptomyces and Streptomyces collinus. However, the vast body of scientific literature points to the profound importance of its close relative, chorismic acid (CAS 617-12-9), as the central precursor to a vast array of aromatic compounds in plants, bacteria, fungi, and archaea. This guide will, therefore, focus on chorismic acid, providing a comprehensive overview of its biosynthesis, its role as a precursor to essential molecules, and the experimental methodologies used for its study. Understanding the biosynthesis and metabolism of chorismic acid is paramount for advancements in drug development, herbicide design, and metabolic engineering.

The Natural Occurrence and Significance of Chorismic Acid

Chorismic acid is not typically found in high concentrations as a final product in organisms. Instead, it serves as a crucial, transient intermediate in the shikimate pathway, which is absent in animals, making it an attractive target for the development of non-toxic herbicides and antimicrobial agents.[1][2] Its name is derived from the Greek word "chorizo," meaning "to separate," aptly describing its position as a branch-point metabolite.[3][4] From chorismate, metabolic pathways diverge to produce the three aromatic amino acids (phenylalanine, tyrosine, and tryptophan), folate, ubiquinone, menaquinone (vitamin K), and numerous secondary metabolites, including the plant defense hormone salicylic (B10762653) acid.[1][3][5]

Quantitative Data on Chorismate and Related Metabolites

Quantifying the intracellular concentration of chorismic acid is challenging due to its low steady-state levels and instability.[6][7][8] However, various studies have provided estimates and relative quantification in different organisms, particularly in genetically modified strains designed to overproduce shikimate pathway intermediates.

| Organism | Strain/Condition | Metabolite | Concentration/Level | Reference |

| Escherichia coli | L-phenylalanine-overproducing strain | Salicylate | 11.5 g/L (derived from chorismate) | |

| Escherichia coli | Engineered for Phenylalanine Production | Phenylalanine | up to 38 g/L (derived from chorismate) | [9] |

| Arabidopsis thaliana | Wild Type (leaves) | Shikimate | ~10-100 nmol/g FW (precursor to chorismate) | [3] |

| Arabidopsis thaliana | Expressing feedback-insensitive DAHP synthase | Arogenate | Significantly increased (downstream of chorismate) | [3] |

| Nicotiana benthamiana | Expressing feedback-insensitive DAHP synthase | Tryptophan | ~150 nmol/g FW (~6-fold increase) | [3] |

The Biosynthesis of Chorismic Acid: The Shikimate Pathway

Chorismic acid is the final product of the seven-step shikimate pathway, which converts the primary metabolites phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P) into this key aromatic precursor.[10][11] The pathway is highly regulated to control the flux of carbon into aromatic amino acid and secondary metabolite biosynthesis.[11][12]

The enzymes and intermediates of the shikimate pathway are as follows:

-

3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase catalyzes the condensation of PEP and E4P to form DAHP.

-

3-dehydroquinate (DHQ) synthase converts DAHP to DHQ.

-

3-dehydroquinate dehydratase catalyzes the dehydration of DHQ to 3-dehydroshikimate (DHS).

-

Shikimate dehydrogenase reduces DHS to shikimate.

-

Shikimate kinase phosphorylates shikimate to form shikimate 3-phosphate (S3P).

-

5-enolpyruvylshikimate-3-phosphate (EPSP) synthase catalyzes the condensation of S3P and another molecule of PEP to form EPSP. This enzyme is the target of the herbicide glyphosate.

-

Chorismate synthase catalyzes the final step, the elimination of phosphate (B84403) from EPSP to yield chorismate.[10]

dot

Caption: The Shikimate Pathway leading to Chorismate.

Chorismate as a Precursor for Secondary Metabolites and Signaling Molecules

Chorismate stands at a critical metabolic crossroads, directing carbon flux towards a multitude of essential compounds.

Aromatic Amino Acid Biosynthesis

-

Phenylalanine and Tyrosine: Chorismate is converted to prephenate by chorismate mutase. Prephenate is then further metabolized to yield phenylalanine and tyrosine.[10]

-

Tryptophan: Anthranilate synthase catalyzes the conversion of chorismate to anthranilate, the first committed step in tryptophan biosynthesis.[10]

Salicylic Acid Biosynthesis

In plants, salicylic acid (SA), a key hormone in plant defense against pathogens, is synthesized from chorismate via two primary pathways:

-

Isochorismate Pathway: Chorismate is converted to isochorismate by isochorismate synthase (ICS). Isochorismate is then converted to salicylic acid.

-

Phenylalanine Ammonia-Lyase (PAL) Pathway: Chorismate is first converted to phenylalanine, which is then acted upon by PAL to produce cinnamic acid, a precursor to salicylic acid.

dot

Caption: Salicylic Acid Biosynthesis from Chorismate.

Experimental Protocols

The study of chorismic acid and its metabolic pathways requires robust experimental procedures, particularly given the compound's instability.

Metabolite Quenching and Extraction

Rapidly halting metabolic activity is crucial for accurately measuring intracellular metabolite concentrations.

-

Quenching: For cell cultures, rapid quenching can be achieved by flash-freezing in liquid nitrogen or by using cold organic solvents like methanol (B129727) at temperatures of -20°C to -80°C.[10][13] A rapid rinse with a cold isotonic solution (e.g., saline) before quenching can help remove extracellular contaminants without causing significant metabolite leakage.[13]

-

Extraction: Cold solvent extraction is commonly employed to minimize the degradation of thermally labile compounds like chorismate.[6] A mixture of methanol and water (e.g., 70% methanol) is often used.[6] For plant tissues, the material should be flash-frozen in liquid nitrogen immediately after harvesting and then ground to a fine powder before extraction.[6]

Isolation and Purification of Chorismic Acid

Chorismic acid can be isolated from microbial cultures, particularly from mutant strains that accumulate shikimate pathway intermediates.

-

Source: The auxotrophic mutant Klebsiella pneumoniae 62-1 (formerly Aerobacter aerogenes 62-1) is a common source for the production and subsequent isolation of chorismic acid.[11]

-

Purification by HPLC: High-performance liquid chromatography (HPLC) is a standard method for purifying chorismate.[4][11]

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A common mobile phase consists of an aqueous buffer (e.g., ammonium (B1175870) acetate) with an organic modifier like methanol or acetonitrile. The pH of the mobile phase is critical and is usually maintained in the acidic to neutral range.

-

Detection: Chorismate can be detected by its UV absorbance at approximately 274 nm.[11]

-

Quantification of Chorismic Acid

Accurate quantification of chorismic acid is typically performed using HPLC or liquid chromatography-mass spectrometry (LC-MS).

-

HPLC with UV Detection:

-

Principle: The concentration of chorismate in a purified sample can be determined by measuring its absorbance at 274 nm and using its molar extinction coefficient (ε = 2630 M⁻¹ cm⁻¹).[14]

-

Procedure: A standard curve is generated using purified chorismic acid of known concentrations. The peak area of chorismate in the sample is then compared to the standard curve to determine its concentration.

-

-

LC-MS/MS:

-

Principle: This technique offers high sensitivity and specificity, allowing for the quantification of chorismate even in complex biological matrices. The mass spectrometer is set to detect the specific mass-to-charge ratio (m/z) of chorismate and its fragmentation products.

-

Sample Preparation: As with HPLC, proper quenching and extraction are critical. The use of internal standards (e.g., isotopically labeled chorismic acid) is recommended for accurate quantification.

-

Conclusion

While the natural occurrence of this compound appears to be limited, its structural relative, chorismic acid, is a cornerstone of primary and secondary metabolism in a vast range of organisms. As the final product of the shikimate pathway, chorismate is the gateway to the biosynthesis of aromatic amino acids and a plethora of other vital compounds. The absence of this pathway in mammals makes its enzymes prime targets for the development of novel antimicrobial drugs and herbicides. The experimental protocols outlined in this guide provide a foundation for researchers to investigate this crucial metabolic network, paving the way for new discoveries and applications in medicine, agriculture, and biotechnology. Further research into the quantitative aspects of chorismate metabolism will undoubtedly enhance our understanding and ability to manipulate these essential biosynthetic pathways.

References

- 1. Aromatic amino acid biosynthesis in the yeast Saccharomyces cerevisiae: a model system for the regulation of a eukaryotic biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanistic and inhibition studies of chorismate-utilizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A simplified liquid chromatography-mass spectrometry methodology to probe the shikimate and aromatic amino acid biosynthetic pathways in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reduced quenching and extraction time for mammalian cells using filtration and syringe extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chorismic acid - Wikipedia [en.wikipedia.org]

- 6. docs.lib.purdue.edu [docs.lib.purdue.edu]

- 7. In vivo instability of chorismate causes substrate loss during fermentative production of aromatics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. From scratch to value: engineering Escherichia coli wild type cells to the production of L-phenylalanine and other fine chemicals derived from chorismate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Reducing Time and Increasing Sensitivity in Sample Preparation for Adherent Mammalian Cell Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cell Sample Collection & Metabolite Extraction in Metabolomics [metabolomics.creative-proteomics.com]

- 14. Properties and Functional Analysis of Two Chorismate Mutases from Maritime Pine - PMC [pmc.ncbi.nlm.nih.gov]

Section 1: Theoretical and Computational Chemistry Protocols

An In-depth Technical Guide on the Theoretical and Experimental Study of 3-(1-Carboxyvinyloxy)benzoic acid

Introduction

This compound (CAS No. 16929-37-6) is an organic compound recognized for its potential utility in life sciences research.[1] While this molecule is commercially available for research purposes, a comprehensive review of existing scholarly literature reveals a notable scarcity of dedicated theoretical or experimental studies published under its specific name. This guide is designed for researchers, scientists, and drug development professionals to bridge this gap.

This document provides a robust methodological framework for the theoretical and experimental investigation of this compound. By drawing upon established protocols and data from studies on closely related benzoic acid derivatives, this whitepaper outlines the necessary steps for computational analysis, chemical synthesis, and spectroscopic characterization. The workflows, data tables, and visualizations presented herein serve as a comprehensive roadmap for researchers embarking on the study of this specific molecule, enabling them to generate, interpret, and validate its physicochemical properties.

Theoretical studies are fundamental to predicting the molecular structure, stability, and reactivity of a compound. Density Functional Theory (DFT) is a powerful and widely used computational method for this purpose.

Experimental Protocol: Computational Analysis

A typical computational workflow involves geometry optimization, vibrational frequency analysis, and the calculation of electronic properties.

-

Molecular Structure Preparation: The initial 3D structure of this compound is drawn using molecular modeling software (e.g., GaussView, Avogadro).

-

Geometry Optimization: The structure is optimized to its lowest energy state. A common and effective method is the B3LYP functional with a 6-311G or higher basis set.[2] This calculation determines the most stable conformation, including bond lengths and angles.

-

Vibrational Frequency Calculation: Following optimization, harmonic vibrational frequencies are calculated using the same DFT method. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. These theoretical frequencies can be compared with experimental FT-IR and Raman spectra.[3][4]

-

Electronic Property Analysis:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability.[4]

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electrostatic potential on the molecule's surface. This identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions.[4][5]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular charge transfer, hyperconjugative interactions, and the nature of chemical bonds.[4]

-

References

- 1. This compound | TargetMol [targetmol.com]

- 2. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. publications.imp.fu-berlin.de [publications.imp.fu-berlin.de]

- 4. researchgate.net [researchgate.net]

- 5. Crystallographic, Quantum Chemical and Molecular Docking Analysis of a Benzoic Acid Derivative | Indian Journal of Pure & Applied Physics (IJPAP) [or.niscpr.res.in]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(1-Carboxyvinyloxy)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, three-step protocol for the synthesis of 3-(1-Carboxyvinyloxy)benzoic acid. The synthesis involves the initial protection of the carboxylic acid group of 3-hydroxybenzoic acid via esterification, followed by a Williamson ether synthesis to introduce the carboxyvinyloxy moiety, and concluding with the hydrolysis of the ester groups to yield the final product.

Overall Synthesis Workflow

The synthesis of this compound is accomplished through a three-step process:

-

Esterification: Protection of the carboxylic acid of 3-hydroxybenzoic acid as an ethyl ester.

-

Williamson Ether Synthesis: Reaction of the resulting ethyl 3-hydroxybenzoate with ethyl bromopyruvate to form the ether linkage.

-

Hydrolysis: Saponification of the diethyl ester intermediate to yield the final dicarboxylic acid product.

Application Note: High-Purity 3-(1-Carboxyvinyloxy)benzoic Acid via Optimized Recrystallization

Introduction

3-(1-Carboxyvinyloxy)benzoic acid is a molecule of interest in pharmaceutical research and materials science. For these applications, high purity of the compound is critical, as even trace impurities can significantly impact downstream processes, biological activity, and material properties. Recrystallization is a robust and widely used technique for the purification of solid organic compounds.[1][2] This method relies on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures.[3][4] This application note details an optimized protocol for the purification of this compound using recrystallization, consistently yielding a product with high purity.

Principle of Recrystallization

The fundamental principle of recrystallization is based on the fact that the solubility of most solid compounds increases with temperature.[3] In this process, the crude solid is dissolved in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution.[1] Any insoluble impurities can be removed at this stage by hot filtration. As the solution is allowed to cool, the solubility of the target compound decreases, leading to the formation of a supersaturated solution from which pure crystals precipitate.[3] Soluble impurities, ideally, remain in the mother liquor.[1] The selection of an appropriate solvent is paramount; the desired compound should be highly soluble at high temperatures and sparingly soluble at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures.[1]

Experimental Protocol

This protocol provides a detailed methodology for the purification of this compound by recrystallization.

1. Materials and Equipment

-

Reagents:

-

Crude this compound

-

Deionized water (or other selected solvent)

-

Activated charcoal (optional, for colored impurities)

-

-

Equipment:

-

Erlenmeyer flasks

-

Beakers

-

Hot plate with magnetic stirring capability

-

Magnetic stir bars

-

Buchner funnel and flask

-

Filter paper

-

Vacuum source

-

Glass stirring rod

-

Spatula

-

Drying oven

-

Melting point apparatus

-

2. Solvent Selection

For aromatic carboxylic acids like this compound, a variety of solvents can be considered. Water is often a suitable choice due to the temperature-dependent solubility of benzoic acid and its derivatives.[5] Other potential solvents include aqueous alcohol mixtures, toluene, or acetic acid.[6] Preliminary small-scale solubility tests are recommended to determine the optimal solvent or solvent system.

3. Recrystallization Procedure

-

Dissolution: Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the selected solvent (e.g., deionized water). Heat the mixture on a hot plate with stirring.[7] Gradually add more hot solvent in small portions until the solid completely dissolves.[5] Avoid adding an excessive amount of solvent to ensure a good recovery yield.[3]

-

Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal to the solution and then bring it back to a boil for a few minutes.[7] The charcoal will adsorb colored impurities.

-

Hot Filtration: If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration.[1] This step is crucial and should be done quickly to prevent premature crystallization in the funnel.[3] Use a pre-heated funnel and receiving flask.

-

Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature without disturbance.[3] Slow cooling promotes the formation of larger, purer crystals.[4] After the solution has reached room temperature, the flask can be placed in an ice bath to maximize crystal formation.[5]

-

Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.[7]

-

Washing: Wash the crystals in the funnel with a small amount of ice-cold solvent to remove any residual mother liquor.

-

Drying: Transfer the purified crystals to a watch glass or drying dish and dry them in a drying oven at a suitable temperature until a constant weight is achieved.[2]

-

Purity Assessment: Determine the melting point of the recrystallized product. A sharp melting point range close to the literature value indicates high purity.[2] Calculate the percent recovery.

Data Presentation

The following table summarizes representative data for the recrystallization of a generic aromatic carboxylic acid, illustrating the expected outcomes of the purification process.

| Parameter | Before Recrystallization | After Recrystallization |

| Appearance | Off-white to yellowish powder | White crystalline solid |

| Mass | 5.00 g | 4.25 g |

| Melting Point | 118-121 °C (broad) | 122-122.5 °C (sharp) |

| Purity (by HPLC) | 95.2% | 99.8% |

| Percent Recovery | N/A | 85% |

Visual Workflow

The following diagram illustrates the key steps in the recrystallization protocol for this compound.

Caption: Workflow for the purification of this compound.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. studymoose.com [studymoose.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. The Recrystallization of Benzoic Acid [sites.pitt.edu]

- 5. westfield.ma.edu [westfield.ma.edu]

- 6. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]

- 7. famu.edu [famu.edu]

Application Note: Quantification of 3-(1-Carboxyvinyloxy)benzoic Acid using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-(1-Carboxyvinyloxy)benzoic acid. This method is suitable for the determination of the analyte in various sample matrices, including pharmaceutical formulations and research samples. The protocol employs a standard C18 column with a gradient elution of an acidic mobile phase and UV detection, ensuring high sensitivity and selectivity. This document provides a comprehensive experimental protocol, system suitability parameters, and a template for data presentation.

Introduction

This compound is a dicarboxylic acid containing an aromatic ether and an enol ether functional group. Accurate quantification of this compound is crucial for quality control, stability studies, and pharmacokinetic analysis in drug development and research. The developed HPLC method separates the analyte from potential impurities and degradation products, providing a reliable analytical tool for its characterization. The method is based on well-established principles for the analysis of aromatic carboxylic acids.

Experimental Protocol

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for optimal separation.

-

Chemicals and Reagents:

-

This compound reference standard

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (HPLC grade)

-

Trifluoroacetic acid (TFA), HPLC grade

-

Water (HPLC grade or Milli-Q)

-

Chromatographic Conditions

A summary of the optimized HPLC conditions is provided in the table below.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temp. | 30 °C |

| Detection | UV at 230 nm and 274 nm |

| Run Time | 20 minutes |

Note: The gradient can be optimized based on the specific sample matrix and the presence of interfering compounds.

Preparation of Solutions

-

Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of TFA to 1000 mL of HPLC-grade water. Mix thoroughly and degas.

-

Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile directly. Degas before use.

-

Diluent: A mixture of Mobile Phase A and Mobile Phase B (50:50, v/v) is recommended as the diluent for preparing standards and samples.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.

Sample Preparation

The appropriate sample preparation will depend on the matrix. For a pharmaceutical formulation, a general procedure is as follows:

-

Accurately weigh a portion of the sample equivalent to approximately 10 mg of this compound.

-

Transfer the weighed sample to a 100 mL volumetric flask.

-

Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.

-

Allow the solution to cool to room temperature and then dilute to the mark with the diluent.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Data Presentation

The quantitative data for method validation should be summarized in clear and structured tables. Below are template tables for key validation parameters.

Table 1: Linearity Data

| Concentration (µg/mL) | Peak Area (mAU*s) |

| 1 | [Value] |

| 5 | [Value] |

| 10 | [Value] |

| 25 | [Value] |

| 50 | [Value] |

| 100 | [Value] |

| Correlation Coefficient (r²) | ≥ 0.999 |